molecular formula C5H10ClN3O B2704428 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride CAS No. 1415898-91-7

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride

Cat. No.: B2704428
CAS No.: 1415898-91-7
M. Wt: 163.61
InChI Key: MIWZDJYUMABWIV-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN3O and a molecular weight of 163.61 g/mol . This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole-3-yl derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.

    1,3,4-Oxadiazole derivatives: These compounds have a similar ring structure but with different nitrogen atom positions.

Uniqueness

2-(1,2,4-Oxadiazol-3-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications .

Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-5(2,6)4-7-3-9-8-4;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWZDJYUMABWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415898-91-7
Record name 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 2-(1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate (0.668 g, 2.9 mmol) was dissolved in in ethyl acetate saturated with hydrochloride (10 mL) and stirred at room temperature for 0.5 h. Then it was concentrated to give product (0.45 g, 94%); MS (EI): m/e=128.2 [M+H]+.
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

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